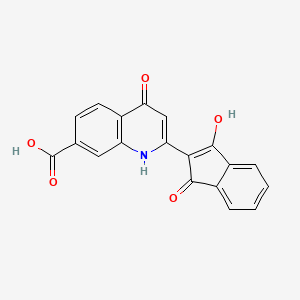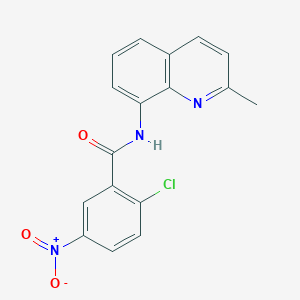
7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and phenylamino groups can be done through nucleophilic substitution reactions.
Piperidine Introduction: The piperidine moiety can be introduced via amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperidine moieties.
Reduction: Reduction reactions could be used to modify the quinazoline core or the phenyl groups.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly in cancer research. This compound might exhibit similar properties.
Medicine
In medicine, compounds like this are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazoline derivatives can inhibit enzymes by binding to their active sites, blocking substrate access. The phenyl and piperidine groups might enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline: Known for its use in cancer therapy as an EGFR inhibitor.
2-Phenylquinazoline: Studied for its anti-inflammatory properties.
Piperidinylquinazoline: Explored for its potential as a central nervous system agent.
Uniqueness
7-phenyl-4-(phenylamino)-2-(piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C25H26N4O |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-anilino-7-phenyl-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H26N4O/c30-22-17-19(18-10-4-1-5-11-18)16-21-23(22)24(26-20-12-6-2-7-13-20)28-25(27-21)29-14-8-3-9-15-29/h1-2,4-7,10-13,19H,3,8-9,14-17H2,(H,26,27,28) |
Clave InChI |
WKSDHOOFOJMJOL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=N2)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B15022534.png)

![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15022539.png)
![3,5-dichloro-2-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022544.png)
![4-tert-butyl-N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15022545.png)
![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15022551.png)

![N-(4-chlorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022570.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B15022574.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15022581.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide](/img/structure/B15022589.png)
![3-bromo-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B15022596.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B15022605.png)

